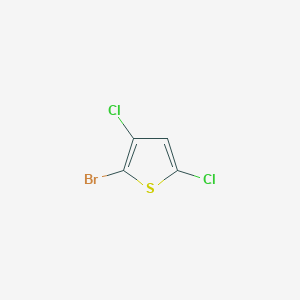

2-Bromo-3,5-dichlorothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-dichlorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2S/c5-4-2(6)1-3(7)8-4/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSBEZDVYAEATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536984-16-3 | |

| Record name | 2-bromo-3,5-dichlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Overview of Polyhalogenated Thiophenes: a Context for 2 Bromo 3,5 Dichlorothiophene Research

Significance of Halogenated Thiophene (B33073) Scaffolds in Modern Organic Synthesis

Halogenated thiophene scaffolds are of paramount importance in modern organic synthesis. They serve as versatile intermediates in the construction of a wide array of functional materials and biologically active compounds. nih.gov The presence of halogen atoms provides reactive handles for a variety of chemical transformations, most notably cross-coupling reactions. nih.gov These reactions, such as Suzuki-Miyaura, Stille, and Kumada couplings, enable the introduction of diverse substituents onto the thiophene ring, leading to the generation of large libraries of compounds for drug discovery and materials science. pitt.edursc.org

The applications of these scaffolds are extensive. In medicinal chemistry, thiophene-containing molecules have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov For instance, the development of kinase inhibitors has utilized halogenated benzothiophene (B83047) scaffolds, where the halogen acts as a point for late-stage diversification. rsc.org In the realm of materials science, thiophene-based polymers are crucial for the development of organic electronics, such as field-effect transistors and photovoltaics, owing to their tunable electronic properties and thermal stability. acs.org

Aromaticity and Reactivity Considerations in Halogenated Thiophenes

Thiophene is an aromatic heterocycle, a property derived from the delocalization of its six π-electrons, which includes a lone pair from the sulfur atom. numberanalytics.comwikipedia.org This aromaticity confers a degree of stability to the ring system. However, the introduction of halogen atoms significantly modifies the electronic landscape and, consequently, the reactivity of the thiophene ring.

Halogens are electron-withdrawing groups, and their presence on the thiophene ring decreases its electron density. This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted thiophene. st-andrews.ac.uk Despite this deactivation, the positions of the halogen atoms can direct the regioselectivity of these reactions.

Furthermore, the carbon-halogen bonds themselves become key sites of reactivity. Polyhalogenated thiophenes are known to undergo preferential oxidative addition at specific positions in cross-coupling reactions, often α to the heteroatom (the C2 or C5 position). nih.gov The relative reactivity of different carbon-halogen bonds can be influenced by factors such as the nature of the halogen (C-I > C-Br > C-Cl) and the electronic environment of the ring.

Research Trajectories of Polyhalogenated Thiophene Derivatives

Current research on polyhalogenated thiophene derivatives is multifaceted and dynamic. A significant focus lies in the development of novel and efficient synthetic methodologies. This includes the exploration of site-selective cross-coupling reactions on polyhalogenated systems containing identical halogen atoms, which presents a considerable synthetic challenge. nih.gov Researchers are investigating the influence of solvents, catalysts, and ligands to control the regioselectivity of these transformations.

Another prominent research direction is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom to a different position on the aromatic or heteroaromatic ring. researchgate.net This reaction provides a powerful tool for the synthesis of specific isomers that may be difficult to access through other means.

In materials science, the focus is on designing and synthesizing novel thiophene-based conjugated polymers with tailored optical and electronic properties for applications in organic electronics. rsc.org This involves the strategic placement of halogen atoms and other functional groups to control the polymer's architecture and performance. The study of noncovalent interactions, such as halogen bonding, is also a growing area of interest, as these interactions can influence the solid-state packing and charge transport properties of thiophene-based materials. acs.orgulb.ac.be

The synthesis of well-defined head-to-tail oligothiophenes is another active area of research. acs.org These oligomers serve as model compounds for understanding the properties of their polymeric counterparts and have potential applications in their own right.

Synthetic Methodologies for 2 Bromo 3,5 Dichlorothiophene and Its Advanced Precursors

Strategies for Regioselective Halogenation of Thiophene (B33073)

The controlled introduction of multiple halogen atoms onto a thiophene ring is a foundational aspect of synthesizing complex derivatives like 2-Bromo-3,5-dichlorothiophene. The inherent reactivity of the thiophene nucleus, particularly at the α-positions (C2 and C5), necessitates precise control over reaction conditions to achieve the desired substitution pattern.

Direct Halogenation Approaches to Polyhalogenated Thiophenes

Direct electrophilic halogenation is a primary method for functionalizing the thiophene core. The thiophene ring is highly activated towards electrophilic substitution, with reactivity far exceeding that of benzene. derpharmachemica.com This high reactivity means that halogenation can proceed rapidly even at low temperatures and can easily lead to poly-substituted products. derpharmachemica.com

The synthesis of this compound can plausibly be achieved through the direct bromination of a dichlorinated precursor. A logical synthetic route involves the electrophilic bromination of 2,3-dichlorothiophene, which directs the incoming bromine atom to the vacant and activated C5 position. Reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent are commonly employed for such transformations. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can enhance the regioselectivity of the bromination.

The preparation of various polyhalogenated thiophenes often relies on controlling the stoichiometry of the halogenating agent and the reaction conditions. For instance, the treatment of 2-acetylthiophene (B1664040) with NBS can yield 2-acetyl-5-bromothiophene. researchgate.net Similarly, the use of sulfuryl chloride is a reported method for the chlorination of thiophenes. The choice of solvent also plays a critical role; solvents like acetic acid, chloroform, and N,N-dimethylformamide (DMF) are frequently used for halogenations with NBS. researchgate.net

| Precursor | Reagent(s) | Product(s) | Notes |

| Thiophene | N-Bromosuccinimide (NBS) | 2-Bromothiophene (B119243), 2,5-Dibromothiophene | Product distribution depends on stoichiometry and conditions. researchgate.net |

| 3-Methylthiophene | NBS, Acetic Acid | 2-Bromo-3-methylthiophene | Bromination occurs preferentially at the activated C2 position. |

| 2,3-Dichlorothiophene | Bromine, FeBr₃ (catalyst) | This compound | Bromination is directed to the open α-position (C5). |

| Thiophene | Chlorine (gas) | 2-Chlorothiophene, 2,5-Dichlorothiophene (B70043) | A continuous process can control polychlorination. |

Directed Ortho-Metalation and Halogenation in Thiophene Systems

Directed ortho-metalation (DoM) offers an alternative and highly regioselective strategy for the functionalization of aromatic and heteroaromatic rings. doi.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. doi.org This intermediate can then be quenched with an electrophile, such as a halogen source, to introduce a substituent at a specific position that might be inaccessible through classical electrophilic substitution.

In thiophene systems, the heteroatom itself can direct metalation, with deprotonation occurring preferentially at the C2 position due to the acidity of the α-protons. However, the presence of other directing groups on the ring can override this inherent preference. While direct DoM is less common for producing this compound, the principle is crucial for synthesizing specifically substituted precursors. For example, a multi-step synthesis involving successive direct lithiations and electrophilic quenching has been used to prepare complex thiophenes like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, demonstrating the power of this approach for controlled, sequential functionalization. researchgate.net

The competition between DoM and halogen-metal exchange is an important consideration. In polyhalogenated thiophenes, treatment with an organolithium reagent can lead to lithium-halogen exchange rather than deprotonation, providing another route to specifically positioned organolithium intermediates.

Multistep Synthetic Routes to this compound

The synthesis of this compound often involves the assembly and modification of simpler halogenated thiophene precursors. These multistep routes allow for the precise placement of each halogen atom.

Precursor Synthesis from Substituted Thiophenes

A key strategy involves starting with a thiophene ring that already contains some of the required halogens or a functional group that can be converted or removed later.

One of the most important precursors for polysubstituted thiophenes is 3-acetyl-2,5-dichlorothiophene . It is typically synthesized via the Friedel-Crafts acylation of 2,5-dichlorothiophene with acetyl chloride, using a Lewis acid catalyst like anhydrous aluminum chloride in a solvent such as carbon disulfide. bohrium.com This precursor is pivotal in the synthesis of various pharmaceutical agents, including the glaucoma drug Brinzolamide. google.com

Another important class of precursors are tetrahalogenated thiophenes. For instance, 3,4-dibromo-2,5-dichlorothiophene serves as a versatile starting material. mdpi.com It can undergo selective cross-coupling reactions, such as the Suzuki coupling, where the more reactive C-Br bonds at the 3 and 4 positions react preferentially over the C-Cl bonds at the 2 and 5 positions. mdpi.com This highlights how precursors with different halogens can be used for stepwise, selective functionalization.

The synthesis of the direct precursor, 2,3-dichlorothiophene , can be accomplished through various methods, setting the stage for the final bromination step to yield the target molecule.

| Precursor | Reagent(s) | Product | Synthetic Method |

| 2,5-Dichlorothiophene | Acetyl chloride, AlCl₃ | 3-Acetyl-2,5-dichlorothiophene | Friedel-Crafts Acylation |

| 3,4-Dibromo-2,5-dichlorothiophene | Arylboronic acids, Pd(PPh₃)₄ | 3,4-Biaryl-2,5-dichlorothiophene | Suzuki Cross-Coupling mdpi.com |

Selective Debromination and Dechlorination Pathways

Selective dehalogenation is a powerful tool for synthesizing thiophene derivatives with substitution patterns that are difficult to obtain directly. This strategy relies on the differential reactivity of halogens at the α- (C2, C5) versus the β- (C3, C4) positions of the thiophene ring. Halogens at the α-positions are generally more susceptible to removal.

This approach allows for the synthesis of β-halogenated thiophenes from readily available polyhalogenated starting materials. For example, 3-bromothiophene (B43185) can be prepared from 2,3,5-tribromothiophene (B1329576) by the selective removal of the two α-bromine atoms. Reagents such as zinc dust in acetic acid are classically used for this purpose. Electrochemical reduction at a controlled potential has also been demonstrated as an effective and selective method for the dehalogenation of polyhalothiophenes. These studies have shown that α-halogens are reduced at a lower potential than β-halogens, enabling stepwise removal.

This methodology could be hypothetically applied to produce a precursor like 3,5-dichlorothiophene from a trichloro- or tetrachlorothiophene, which could then be brominated at the C2 position.

Considerations for Scalable Synthesis and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges where cost, safety, efficiency, and environmental impact are paramount. For the synthesis of halogenated thiophenes, several factors must be optimized.

Route Selection: A thorough analysis of different synthetic routes is necessary. For example, a comparative study on the preparation of 3,4,5-trichloro-2-thiophenecarboxylic acid weighed a lithiation-based route against a Grignard-based route. beilstein-journals.org While one route may provide a higher yield on a lab scale, factors like the cost of reagents (e.g., expensive organolithiums), operational complexity, and waste disposal costs must be considered for large-scale production. beilstein-journals.org

Process Type: For reactions like direct halogenation, which can be highly exothermic and difficult to control in large batches, a continuous flow process can offer significant advantages. A continuous process for the nuclear halogenation of thiophene has been patented, which allows for better control of reaction time and temperature, minimizing the formation of polyhalogenated byproducts and improving safety and economic viability.

Solvent and Catalyst Optimization: The choice of solvent is critical for safety and environmental reasons. For instance, in the industrial synthesis of 3-acetyl-2,5-dichlorothiophene, hazardous solvents like carbon disulfide are often replaced with safer alternatives like ethyl acetate-water mixtures. google.com Catalyst efficiency is also a key area for optimization. In a process to make thiophene-2-carbonyl chloride, extensive screening of catalysts and additives like sodium chloride was performed to minimize the formation of halogenated side products and prevent reactor fouling. acs.org

Safety and Byproduct Control: The high reactivity of thiophene towards halogenation can lead to runaway reactions and the formation of complex mixtures of over-halogenated products. chemistrysteps.com Process optimization focuses on developing conditions (e.g., precise temperature control, controlled addition of reagents, use of specific catalysts) that maximize the yield of the desired product while ensuring the process is safe and generates minimal waste. acs.orgscientificupdate.com

Reaction Pathways and Synthetic Transformations of 2 Bromo 3,5 Dichlorothiophene

Cross-Coupling Reactions Involving 2-Bromo-3,5-dichlorothiophene

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions are pivotal for its transformation into more complex molecules. The presence of both bromine and chlorine atoms on the thiophene (B33073) ring introduces a level of complexity and opportunity for regioselective synthesis.

Palladium catalysts are widely employed for their ability to facilitate the formation of carbon-carbon bonds under relatively mild conditions. wikipedia.org Several named reactions fall under this category, each utilizing a different organometallic reagent to couple with the organic halide.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov In the context of this compound, this reaction can be used to introduce aryl or vinyl substituents. d-nb.info Studies have shown that the bromine at the 2-position is more reactive than the chlorine atoms, allowing for selective coupling. For instance, the reaction of this compound with an arylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄ and a base like potassium carbonate, would be expected to yield the 2-aryl-3,5-dichlorothiophene as the major product. researchgate.netmdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to maximize the yield and selectivity of the desired product. uzh.ch

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Halogenated Thiophenes This table is generated based on representative data and may not reflect all possible reaction outcomes.

| Thiophene Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | Moderate to Good | researchgate.net |

| 3,4-Dibromo-2,5-dichlorothiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 25-76 | d-nb.info |

The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. Similar to the Suzuki coupling, the Stille reaction with this compound would likely proceed with preferential reaction at the C-Br bond. jcu.edu.au The coupling of this compound with an organotin reagent, such as an aryltributylstannane, in the presence of a palladium catalyst like Pd(PPh₃)₄, would lead to the formation of a 2-aryl-3,5-dichlorothiophene. organic-chemistry.org The primary drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst. wikipedia.org Organozinc compounds are more reactive than their boron and tin counterparts, which can lead to faster reaction times. taylorandfrancis.com The reaction of this compound with an organozinc halide (e.g., arylzinc chloride) in the presence of a palladium catalyst would result in the formation of the corresponding 2-substituted-3,5-dichlorothiophene. organic-chemistry.org Nickel catalysts can also be employed in Negishi couplings. numberanalytics.com

The Kumada coupling, one of the earliest cross-coupling reactions developed, employs a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents can be a limitation, as they are not compatible with many functional groups. For this compound, a Kumada coupling with an aryl Grignard reagent, catalyzed by a nickel complex like Ni(dppp)Cl₂, would be expected to yield the 2-aryl-3,5-dichlorothiophene. jcu.edu.au

The selective reactivity of the different halogen atoms in this compound is a key feature that allows for stepwise functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. uh.edu This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. nih.govresearchgate.net

This difference in reactivity allows for the selective coupling at the 2-position (bromine) while leaving the chlorine atoms at the 3- and 5-positions untouched. The resulting 2-substituted-3,5-dichlorothiophene can then undergo further cross-coupling reactions at the less reactive chloro positions under more forcing conditions, providing a route to polysubstituted thiophenes. nih.gov

The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orguh.edu

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound. Due to the lower bond energy, the C-Br bond reacts preferentially, forming a Pd(II) intermediate. nih.govresearchgate.net

Transmetalation: The organometallic reagent (e.g., organoboron, organotin, organozinc, or organomagnesium) transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. uh.edu

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Mechanistic studies often involve computational analysis of bond dissociation energies and reaction pathways to understand and predict the observed selectivity. nih.govresearchgate.net These studies confirm that the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond in halogenated thiophenes is a primary factor governing the regioselectivity of these reactions. nih.govresearchgate.net

Palladium-Catalyzed Carbon-Carbon Bond Formation

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for electron-poor aromatic systems. In this compound, the cumulative inductive electron-withdrawing effect of the three halogen atoms deactivates the ring, making it susceptible to attack by strong nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.compressbooks.pub In the first step, the nucleophile attacks one of the carbon atoms bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups is crucial for stabilizing this intermediate. masterorganicchemistry.com In the second step, the leaving group (one of the halogens) is eliminated, restoring the aromaticity of the ring.

The positions most susceptible to nucleophilic attack are the α-carbons (C2 and C5), as they are better able to stabilize the negative charge of the Meisenheimer intermediate through the influence of the sulfur heteroatom. Given that bromide is generally a better leaving group than chloride in SNAr reactions, initial substitution is most likely to occur at the C2 position. However, the reactivity can be influenced by the specific nucleophile and reaction conditions. For instance, reactions with sodium sulfide (B99878) can be used to promote thiophene annulations through SNAr pathways. acs.org Studies on other substituted thiophenes have shown that the SNAr mechanism can be stepwise or concerted, depending on the substrate and nucleophile. nih.govfrontiersin.org

| Nucleophile | Reagent Example | Potential Product (at C2) |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Methoxy-3,5-dichlorothiophene |

| Thiolate | Sodium Thiophenolate (NaSPh) | 2-(Phenylthio)-3,5-dichlorothiophene |

| Amine | Piperidine | 2-(Piperidin-1-yl)-3,5-dichlorothiophene |

| Cyanide | Sodium Cyanide (NaCN) | 3,5-Dichlorothiophene-2-carbonitrile |

This table presents potential reactions based on established principles of SNAr on halogenated heterocycles. Specific yields and conditions would require experimental validation.

Electrophilic Substitution Reactions on the Thiophene Ring

While the thiophene ring is inherently more reactive towards electrophiles than benzene, the presence of three deactivating halogen substituents on this compound significantly reduces its nucleophilicity. uobasrah.edu.iqchemicalbook.com Halogens are deactivating via their inductive effect but are ortho-, para-directing due to their resonance effect. In the case of this compound, the 2, 3, and 5 positions are occupied. The only available position for substitution is C4. The directing effects of the existing halogens converge on this position: the C3-chloro group directs to C4, and the C5-chloro group also directs to C4. Therefore, any electrophilic substitution is expected to occur regioselectively at the C4 position.

Due to the strong deactivation of the ring, these reactions typically require harsher conditions (e.g., stronger Lewis acids, higher temperatures) than those used for unsubstituted thiophene. iust.ac.ir Common electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation can be envisioned, all leading to substitution at the C4 position. iust.ac.ir

| Reaction | Reagents | Predicted Product |

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-3,5-dichloro-4-nitrothiophene |

| Bromination | Br₂ / FeBr₃ | 2,4-Dibromo-3,5-dichlorothiophene |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Acylation | Acetyl Chloride / AlCl₃ | 1-(2-Bromo-3,5-dichlorothiophen-4-yl)ethan-1-one |

These predictions are based on the established directing effects of halogens on aromatic rings. The feasibility and conditions for these reactions would need to be determined empirically.

Functional Group Interconversions and Derivatization Strategies

The three halogen atoms on this compound serve as versatile handles for further molecular elaboration through functional group interconversion, most notably via metal-halogen exchange and transition metal-catalyzed cross-coupling reactions. wikipedia.org The carbon-bromine bond at the C2 position is significantly more reactive than the carbon-chlorine bonds, allowing for selective functionalization.

One common strategy is metal-halogen exchange, typically using organolithium reagents (e.g., n-butyllithium) at low temperatures. This selectively replaces the bromine atom with lithium, generating a potent nucleophilic intermediate, 3,5-dichloro-2-lithiothiophene. This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C2-Br bond is the preferred site for oxidative addition to a low-valent metal catalyst (typically palladium or nickel). This enables a variety of transformations:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.com

Stille Coupling: Palladium-catalyzed coupling with organostannanes. mdpi.com

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes.

Kumada Coupling: Nickel- or palladium-catalyzed coupling of a Grignard reagent, which can be formed from the parent compound. cmu.edu

These derivatization strategies are fundamental for transforming this compound into more complex molecules, including monomers for polymerization. researchgate.netuni-saarland.de

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (Aryl, Alkyl) |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C (Aryl, Vinyl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C (Alkynyl) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C-N |

Polymerization Reactions of this compound Derivatives

Thiophene-based polymers are a major class of conducting polymers with applications in organic electronics, such as field-effect transistors and solar cells. nih.govnumberanalytics.com Derivatives of this compound are valuable precursors for synthesizing well-defined thiophene-containing monomers, which can then be polymerized to create materials with tailored properties.

Polycondensation reactions are the primary method for synthesizing regioregular polythiophenes, which is crucial for optimizing electronic properties. mdpi.comnih.gov Monomers derived from this compound can be designed to participate in various polycondensation schemes. Key methods include:

Kumada Catalyst-Transfer Polycondensation (KCTP): This method involves the polymerization of 2-bromo-5-(bromomagnesio)-3-substituted-thiophenes using a nickel catalyst. It is a chain-growth mechanism that produces highly regioregular head-to-tail (HT) coupled polymers. cmu.edu

Stille Polycondensation: This involves the palladium-catalyzed reaction between a distannylated thiophene derivative and a dihalogenated comonomer. mdpi.comtandfonline.com

Suzuki Polycondensation: This widely used method involves the palladium-catalyzed reaction between a diboronic acid (or ester) derivative and a dihalogenated comonomer.

Direct Arylation Polycondensation (DArP): A more recent, atom-economical method that involves the direct palladium-catalyzed coupling of a C-H bond with a C-halogen bond, avoiding the need to pre-functionalize one of the monomers with organometallic groups. rsc.orgexlibrisgroup.comacs.org Chlorinated thiophene derivatives have proven to be effective monomers in DArP for producing high-mobility polymers. acs.org

| Method | Monomer Types | Catalyst | Key Advantages |

| Kumada (KCTP) | Grignard-functionalized halothiophene | Nickel (e.g., Ni(dppp)Cl₂) | Chain-growth, high regioregularity, controlled molecular weight. cmu.edunih.gov |

| Stille | Stannylated + Halogenated | Palladium (e.g., Pd(PPh₃)₄) | Tolerant of many functional groups. |

| Suzuki | Boronic acid/ester + Halogenated | Palladium (e.g., Pd(PPh₃)₄) | Boronic acids are often stable and have low toxicity. |

| DArP | C-H containing + Halogenated | Palladium (e.g., Pd(OAc)₂) | Atom-economical, fewer synthetic steps for monomer synthesis. nih.govexlibrisgroup.com |

The mechanism of polymerization is intrinsically linked to the synthetic method employed.

For transition metal-catalyzed polycondensations (Stille, Suzuki, Kumada), the mechanism is a catalytic cycle involving three key steps:

Oxidative Addition: The dihalo-monomer (or halo-monomer in KCTP) oxidatively adds to the low-valent metal center (e.g., Pd(0) or Ni(0)).

Transmetalation: The organometallic monomer (Grignard, stannane, or boronic acid) transfers its organic group to the catalyst, displacing a halide.

Reductive Elimination: The two organic fragments on the metal catalyst couple and are eliminated, regenerating the low-valent catalyst and forming a new C-C bond in the growing polymer chain.

In oxidative chemical polymerization , often using oxidants like iron(III) chloride (FeCl₃), the mechanism proceeds through the formation of thiophene radical cations. wikipedia.org The monomer is oxidized to a radical cation, which then couples with another radical cation (or a neutral monomer) to form a dimer. This process repeats, leading to the growth of the polymer chain. astrj.com This method is often less controlled and leads to defects in regioregularity. wikipedia.org

Electrochemical polymerization follows a similar mechanistic principle, where an applied potential oxidizes the monomer to form radical cations on an electrode surface. dtic.mil These reactive species then couple and polymerize, forming a conductive polymer film directly on the electrode. numberanalytics.comfigshare.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3,5 Dichlorothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-3,5-dichlorothiophene, with its single proton, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide complementary information to confirm the substitution pattern.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is characterized by its simplicity, showing a single signal for the lone proton at the C-4 position. Due to the absence of adjacent protons, this signal appears as a sharp singlet. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent halogen substituents. In derivatives containing a 2,5-dichlorothiophen-3-yl moiety, the corresponding proton at the C-4 position typically resonates in the aromatic region, with reported values around δ 7.40–7.43 ppm. semanticscholar.org The exact chemical shift is dependent on the solvent used. The electronegative chlorine and bromine atoms deshield the proton, shifting its resonance downfield compared to unsubstituted thiophene (B33073).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.4 | Singlet |

Note: Predicted value based on similar substituted thiophenes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms of the thiophene ring. The chemical shifts are significantly affected by the attached halogens. The carbon atom bonded to the single proton (C-4) can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by correlation with the ¹H NMR spectrum. The other three signals correspond to quaternary carbons bonded to sulfur (C-2 and C-5) or bromine (C-3). The carbon bearing the bromine (C-3) is expected to be significantly shielded (shifted to a lower ppm value) due to the "heavy atom effect," while the carbons bonded to chlorine (C-2 and C-5) will be downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 125-135 |

| C-3 | 110-120 |

| C-4 | 128-132 |

| C-5 | 125-135 |

Note: Ranges are estimated based on general substituent effects in halogenated thiophenes.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for confirming structural assignments, especially in complex molecules. For this compound, their application would be as follows:

COSY (Correlation Spectroscopy): This experiment shows correlations between J-coupled protons. Since there is only one proton in the molecule, a COSY spectrum would not provide additional connectivity information.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. researchgate.net An HSQC experiment on this compound would show a single cross-peak, definitively linking the proton signal in the ¹H spectrum to the C-4 signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial 2D NMR experiment for confirming the substitution pattern of this molecule. It reveals correlations between protons and carbons that are two or three bonds away. researchgate.net The single proton at H-4 would show HMBC cross-peaks to the adjacent carbons C-3 and C-5, and potentially a weaker correlation to C-2. These correlations would provide unambiguous proof of the connectivity and confirm the precise location of the substituents on the thiophene ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. libretexts.org The mass spectrum of this compound is particularly distinctive due to the isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). nist.govchemguide.co.uk

The molecular ion (M⁺) peak will appear as a complex cluster of peaks due to the various combinations of these isotopes. The most abundant isotopic combination would be [C₄H⁷⁹Br³⁵Cl₂]⁺, with a nominal mass of 230 Da. The entire isotopic cluster for the molecular ion [C₄HBrCl₂S]⁺ can be predicted and observed, confirming the elemental composition. nist.gov

Key characteristics of the mass spectrum include:

Molecular Ion Cluster: A pattern of peaks around m/z 230, 232, 234, and 236, reflecting the different isotopic combinations of one bromine and two chlorine atoms. The relative intensities of these peaks are predictable based on natural isotopic abundances. chemguide.co.ukdocbrown.info

Fragmentation: The principal fragmentation pathway often involves the loss of a halogen atom. miamioh.edu Peaks corresponding to the loss of Br (M-79/81) and Cl (M-35/37) would be expected, each resulting in its own isotopic cluster. Further fragmentation could involve the loss of the thiophene ring components.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion Formula | m/z (Nominal) | Description |

|---|---|---|

| [C₄H⁷⁹Br³⁵Cl₂S]⁺ | 230 | M⁺ |

| [C₄H⁸¹Br³⁵Cl₂S]⁺ / [C₄H⁷⁹Br³⁵Cl³⁷ClS]⁺ | 232 | M⁺+2 |

| [C₄H⁸¹Br³⁵Cl³⁷ClS]⁺ / [C₄H⁷⁹Br³⁷Cl₂S]⁺ | 234 | M⁺+4 |

| [C₄H⁸¹Br³⁷Cl₂S]⁺ | 236 | M⁺+6 |

Note: The relative intensities of these peaks provide a unique fingerprint for the compound's elemental composition.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be used to confirm the presence of the thiophene ring and the carbon-halogen bonds. acs.org The spectrum is available in the NIST Chemistry WebBook. nist.gov

Key absorption bands include:

C-H Vibrations: The aromatic C-H stretching vibration for the single proton on the thiophene ring is expected in the region of 3100-3000 cm⁻¹.

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring typically appear in the 1550-1400 cm⁻¹ region. Ring "breathing" and other skeletal vibrations also produce characteristic absorptions at lower frequencies.

C-Cl and C-Br Vibrations: The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching vibrations are found in the fingerprint region of the spectrum. C-Cl stretches typically occur in the 850-550 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, generally between 680-500 cm⁻¹. The exact positions can confirm the presence of these halogens.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| ~3100 | Aromatic C-H Stretch |

| 1550-1400 | Thiophene Ring C=C Stretch |

| 850-550 | C-Cl Stretch |

| 680-500 | C-Br Stretch |

Note: Data derived from general IR correlation tables and the NIST spectral database. nist.gov

Photoelectron Spectroscopy for Electronic Structure Investigations

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. khanacademy.orgwikipedia.org

Valence Shell Photoelectron Spectroscopy

Valence shell photoelectron spectroscopy provides direct insight into the energies of molecular orbitals. For this compound, the valence shell spectrum would exhibit a series of bands corresponding to the ionization of electrons from orbitals with different energies.

Based on studies of 2-bromothiophene (B119243) and 3-bromothiophene (B43185), the spectrum of this compound is expected to show distinct bands associated with the π-system of the thiophene ring, the lone pair electrons of the sulfur and halogen atoms, and the σ-framework. researchgate.net The highest occupied molecular orbitals (HOMOs) are likely to be the π orbitals of the thiophene ring, followed closely by the non-bonding orbitals of the bromine and chlorine atoms.

The introduction of multiple halogen atoms is expected to significantly influence the orbital energies through inductive and resonance effects, leading to shifts in the ionization potentials compared to unsubstituted thiophene. Theoretical calculations, such as those using the Green's function method, are crucial for accurately assigning the observed spectral features. researchgate.net

A representative table of predicted vertical ionization energies for the outer valence orbitals of this compound is provided below, extrapolated from data on related halothiophenes.

| Orbital | Dominant Character | Predicted Ionization Energy (eV) |

| π₃ | Thiophene Ring | 9.0 - 9.5 |

| n(Br) | Bromine Lone Pair | 10.0 - 10.5 |

| n(Cl) | Chlorine Lone Pair | 10.5 - 11.0 |

| π₂ | Thiophene Ring | 11.0 - 11.5 |

| n(S) | Sulfur Lone Pair | 11.5 - 12.0 |

| σ | C-C, C-S, C-H | > 12.0 |

Photoelectron Angular Distribution and Branching Ratio Analysis

The analysis of photoelectron angular distributions (PADs) and branching ratios provides further details about the nature of the ionized orbitals and the photoionization dynamics. nih.gov The asymmetry parameter, β, which describes the angular distribution of the ejected photoelectrons, is particularly sensitive to the character of the molecular orbital from which the electron is ionized. acs.org

For π orbitals in heterocyclic molecules like thiophene, the β value typically shows a significant dependence on the photon energy. acs.org In contrast, σ orbitals tend to have β values that are less sensitive to energy changes. In the case of this compound, the analysis of β values as a function of photon energy would help to definitively assign the bands in the photoelectron spectrum to either π or σ orbitals.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3,5 Dichlorothiophene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP, are instrumental in providing insights into the fundamental chemical nature of halogenated thiophenes.

A foundational step in any computational study is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For 2-bromo-

Theoretical Studies of Structure-Property Relationships

Nonlinear Optical (NLO) Properties Calculations

There are no available studies detailing the calculation of nonlinear optical (NLO) properties for 2-bromo-3,5-dichlorothiophene. Theoretical investigations into the NLO response of organic molecules, including various thiophene (B33073) derivatives, are commonly conducted using quantum chemical calculations. These studies typically compute key parameters such as the first and second hyperpolarizabilities to assess a molecule's potential for applications in optoelectronics and photonics. However, specific values or predictive models for this compound have not been reported.

Electron Transfer and Charge Mobility Simulations

Simulations concerning electron transfer and charge mobility for this compound are not found in the current body of scientific literature. Such simulations are crucial for evaluating the potential of organic materials in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaic cells. These studies often employ theoretical frameworks to understand how molecular structure influences charge transport properties. For many organic semiconductors, computational models are used to predict charge mobility, a key performance metric. Despite the relevance of halogenated thiophenes in materials science, specific simulations for this compound are absent.

Molecular Dynamics Simulations of Intermolecular Interactions

There is a lack of published research on molecular dynamics simulations focused on the intermolecular interactions of this compound. Molecular dynamics is a powerful computational method used to understand how molecules interact with each other in a condensed phase, which is fundamental to predicting the bulk properties of a material. These simulations can provide insights into the packing structures and binding energies within a crystal or amorphous solid, which are influenced by non-covalent interactions such as halogen bonding and π-π stacking. While the study of intermolecular forces is an active area of computational chemistry, specific analyses for this compound have not been documented.

Applications of 2 Bromo 3,5 Dichlorothiophene in Materials Science and Organic Synthesis

Building Blocks for Complex Organic Molecules

2-Bromo-3,5-dichlorothiophene serves as a valuable building block in the synthesis of complex organic molecules, primarily through transition metal-catalyzed cross-coupling reactions. The presence of both bromine and chlorine atoms on the thiophene (B33073) ring allows for regioselective functionalization, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.gov

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for elaborating the structure of this compound. nih.govharvard.edu By carefully selecting the reaction conditions, such as the palladium catalyst, base, and solvent, it is possible to selectively substitute the bromine atom while leaving the chlorine atoms intact. nih.govnih.gov This selective reactivity enables the introduction of various aryl or alkyl groups at the 2-position of the thiophene ring. The resulting 2-aryl-3,5-dichlorothiophenes can then be subjected to further functionalization at the chlorinated positions, allowing for a stepwise and controlled synthesis of multi-substituted thiophene derivatives. nih.gov

The synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives through Suzuki cross-coupling has been reported with moderate to good yields, demonstrating the feasibility of such transformations on brominated thiophenes. researchgate.net Although specific yield data for this compound is not extensively reported, the general conditions for Suzuki coupling of bromo- and chlorothiophenes can be inferred from related compounds.

Table 1: Illustrative Conditions for Suzuki Cross-Coupling of Halogenated Thiophenes This table presents typical conditions for Suzuki cross-coupling reactions involving brominated and chlorinated thiophenes, based on literature for analogous compounds.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 71 | researchgate.net |

| 2 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70 | researchgate.net |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 68 | researchgate.net |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 77 | researchgate.net |

Precursors for Oligothiophenes and Polythiophenes

This compound is a key starting material for the synthesis of oligothiophenes and polythiophenes, which are classes of conjugated polymers with important applications in organic electronics. The halogen atoms on the thiophene ring serve as reactive handles for polymerization reactions.

Polythiophenes are among the most studied classes of conducting polymers due to their environmental stability and tunable electronic properties. cmu.edu The electrical conductivity of polythiophenes can be modulated by doping and by controlling the regioregularity of the polymer chain. kpi.uadu.ac.ir The synthesis of poly(3-alkylthiophenes) has demonstrated that the arrangement of side chains along the polymer backbone significantly influences the material's properties. kpi.ua While specific studies on the polymerization of this compound are not abundant, the principles of polythiophene synthesis from dihalogenated precursors are well-established. Methods such as Grignard metathesis (GRIM) polymerization and Stille coupling are commonly employed to produce well-defined polythiophenes from brominated thiophene monomers. rsc.org The resulting poly(dichlorothiophene) would be expected to have distinct electronic properties due to the electron-withdrawing nature of the chlorine atoms.

The semiconducting properties of polythiophenes make them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov In OFETs, the polythiophene layer acts as the active channel where charge transport occurs. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor, which in turn is influenced by the polymer's structure and morphology.

In OPVs, polythiophene derivatives are often used as the electron-donating material in a bulk heterojunction with an electron-accepting material. acs.orgmdpi.com The power conversion efficiency of OPVs is related to factors such as the absorption spectrum of the donor polymer and the energy levels of the donor and acceptor materials. The incorporation of chlorine atoms into the polythiophene backbone, which can be achieved by starting from precursors like this compound, can lower the polymer's energy levels and potentially improve the open-circuit voltage of the resulting OPV device. acs.orgnankai.edu.cn Recent research has shown that chlorinated thiophene-based acceptors can lead to highly efficient and stable organic solar cells. rsc.org

While less common than their use in OFETs and OPVs, thiophene-containing materials can also be incorporated into organic light-emitting diodes (OLEDs). In OLEDs, the emissive layer is composed of organic molecules that emit light upon recombination of electrons and holes. The color and efficiency of the emission can be tuned by modifying the chemical structure of the emissive material. While direct applications of polymers derived from this compound in OLEDs are not widely reported, the functionalization of the thiophene ring allows for the synthesis of a wide range of derivatives with tailored photophysical properties, making them potential candidates for host or emissive materials in OLEDs.

Ligands in Organometallic Catalysis and Coordination Chemistry

Thiophene and its derivatives can act as ligands in organometallic and coordination chemistry. The sulfur atom in the thiophene ring possesses lone pairs of electrons that can coordinate to a metal center. Additionally, the π-system of the thiophene ring can also engage in coordination. The presence of halogen substituents on the thiophene ring, as in this compound, can influence the electronic properties of the ligand and, consequently, the catalytic activity or stability of the resulting metal complex. While the use of this compound as a ligand is not a widely explored area, the principles of coordination chemistry suggest its potential for forming novel metal complexes with unique reactivity.

Rational Design of Derivatives for Targeted Research Applications

The concept of rational design involves the strategic modification of a molecule's structure to achieve desired properties for a specific application. This compound is an excellent platform for such rational design due to its multiple, selectively addressable functionalization sites. For example, in the context of materials science, computational methods like Density Functional Theory (DFT) can be used to predict how different substituents at the 2-, 3-, and 5-positions of the thiophene ring will affect the electronic properties (e.g., HOMO/LUMO levels, bandgap) of the resulting molecule or polymer. mdpi.com This predictive capability allows researchers to design and synthesize novel thiophene derivatives with optimized properties for applications in organic electronics, such as tuning the absorption spectrum for OPVs or modulating the charge transport characteristics for OFETs. mdpi.comnih.gov

Based on a comprehensive review of available scientific literature, there is no specific research data corresponding to the biological engagement or computational structure-activity relationship (SAR) studies for the compound This compound .

While extensive research exists on the synthesis, biological activities, and computational analysis of various other halogenated thiophene derivatives, this specific isomer does not appear in the searched literature within the contexts requested. Methodologies such as Density Functional Theory (DFT) and molecular docking have been applied to structurally similar compounds, like 2-bromo-5-chlorothiophene (B1265590) and other thiophene-based molecules, to explore their electronic properties and potential as antibacterial or antioxidant agents. nih.govnih.govresearchgate.net However, no studies were found that specifically investigate the structural features of this compound for biological interaction or employ SAR methodologies to predict its activity.

Therefore, due to the absence of specific research findings for "this compound" in the requested areas and in adherence to the instructions to only focus on the specified compound, it is not possible to generate the article sections as outlined.

Table of Compounds Mentioned

Since no specific research on this compound could be presented, a table of compounds is not applicable.

Future Directions and Emerging Research Avenues for 2 Bromo 3,5 Dichlorothiophene

Development of Novel Synthetic Methodologies

While classical methods for synthesizing polyhalogenated thiophenes often involve multi-step sequences of halogenation on a pre-existing thiophene (B33073) ring, future research is expected to focus on more efficient, sustainable, and regioselective synthetic strategies.

Green Chemistry Approaches : Current synthetic routes can be energy-intensive and may use hazardous reagents. Future methodologies could explore greener alternatives, such as catalysis with earth-abundant metals or biocatalytic halogenation, to reduce environmental impact. The development of one-pot syntheses starting from simple precursors would represent a significant advance in efficiency and sustainability.

Selective Halogenation Techniques : Perfecting the regioselective introduction of bromine and chlorine onto the thiophene core in a single or few steps remains a key challenge. Research into chemo- and regioselective halogenating agents and catalytic systems could provide more direct access to 2-bromo-3,5-dichlorothiophene, avoiding the need for protecting groups or tedious purification of isomeric mixtures.

"Halogen Dance" Reactions : The "halogen dance" is a phenomenon where a halogen atom migrates to a different position on an aromatic ring upon treatment with a strong base, such as lithium diisopropylamide (LDA). researchgate.net Investigating the halogen dance on simpler dichlorothiophenes or bromochlorothiophenes could lead to novel pathways for synthesizing the specific 2-bromo-3,5-dichloro isomer, potentially offering access to previously difficult-to-make substitution patterns. researchgate.netosi.lvrsc.org

Exploration of Unconventional Reactivity Patterns

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a cornerstone of the synthetic utility of this compound. Future research will likely delve deeper into controlling and exploiting this reactivity in unconventional ways.

Ligand-Controlled Site Selectivity : In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. nih.gov This allows for selective functionalization at the 2-position. However, emerging research in other heteroaromatic systems has shown that highly sterically hindered ligands can reverse this innate selectivity, favoring reaction at the less reactive C-Cl bond. nsf.gov A significant future avenue would be to develop ligand systems that can precisely control which of the three C-halogen bonds of this compound reacts, enabling programmed, sequential couplings at the C2, C5, or even the typically less reactive C3 position.

Selective Metal-Halogen Exchange : Beyond palladium catalysis, selective lithium-halogen exchange reactions offer another powerful tool. Future work could focus on optimizing conditions (e.g., temperature, solvent, specific organolithium reagent) to selectively replace either the bromine at C2 or one of the chlorines at C3 or C5 with lithium. This would generate specific thienyllithium intermediates that can be trapped with various electrophiles to install a wide range of functional groups. researchgate.net

C-H Bond Functionalization : While the molecule is fully halogenated at the 2, 3, and 5 positions, the C4 position possesses a C-H bond. Direct C-H activation and functionalization at this position, without disturbing the existing halogen atoms, would be a highly valuable and atom-economical transformation. Developing catalytic systems capable of this challenging transformation is a frontier in heterocyclic chemistry.

Integration into Advanced Functional Materials

Substituted thiophenes are fundamental building blocks for organic electronic materials due to their excellent charge-transport properties and chemical stability. wikipedia.org this compound is a prime candidate for creating novel functional materials, as its halogen atoms serve as handles for building larger, conjugated systems through cross-coupling reactions. researchgate.net

Organic Semiconductors : The ability to sequentially replace the bromine and chlorine atoms allows for the construction of precisely defined donor-acceptor molecules or conjugated polymers. For instance, a Suzuki coupling could be performed selectively at the C-Br bond, followed by a Stille or Sonogashira coupling at one of the C-Cl bonds. This step-wise approach is ideal for creating materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govmdpi.com The remaining chlorine atom(s) can serve to fine-tune the material's electronic properties, solubility, and solid-state packing.

Conjugated Polymers : Polymerization of derivatives of this compound could lead to new polythiophenes with tailored properties. wikipedia.org For example, after an initial functionalization, the remaining halogen atoms could be used in polymerization reactions. The presence of the chlorine atom at the 3-position could influence the polymer backbone's planarity, which has a direct impact on charge mobility.

The table below illustrates potential functionalization strategies and their projected impact on material properties, based on established principles in thiophene chemistry.

| Reaction at Position | Coupling Partner | Potential Resulting Structure | Anticipated Property Modification |

| C2 (via C-Br bond) | Arylboronic Acid (Suzuki Coupling) | 2-Aryl-3,5-dichlorothiophene | Extension of π-conjugation, tuning of HOMO/LUMO levels |

| C5 (via C-Cl bond) | Organotin Reagent (Stille Coupling) | 2,5-Diaryl-3-chlorothiophene | Further extension of conjugation for enhanced charge transport |

| C2 and C5 (Sequential) | Different Aryl Groups | Unsymmetrical 2,5-diaryl-3-chlorothiophene | Creation of molecular dipoles, improved solubility |

| C4 (via C-H activation) | Direct Arylation | 4-Aryl-2-bromo-3,5-dichlorothiophene | Orthogonal functionalization to modulate solid-state packing |

Interdisciplinary Research Collaborations and Applications

The unique electronic and structural features of this compound and its derivatives make it a target for collaborative research across multiple scientific disciplines.

Medicinal Chemistry and Chemical Biology : Thiophene-containing molecules are prevalent in pharmaceuticals and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. eprajournals.comcognizancejournal.comresearchgate.net The halogen atoms on this compound can serve as synthetic handles for creating libraries of novel compounds for drug discovery. Furthermore, halogen atoms are known to participate in "halogen bonding," a type of non-covalent interaction that can be crucial for ligand-protein binding. acs.org Collaborations between synthetic organic chemists and pharmacologists could explore this compound as a scaffold for new therapeutic agents. nih.govnih.gov

Computational Chemistry and Materials Science : The development of new materials can be accelerated by integrating computational modeling with experimental synthesis. Theoretical chemists can use density functional theory (DFT) to predict the electronic properties (e.g., HOMO/LUMO energy levels, bandgap), molecular geometry, and potential for charge transport in novel molecules derived from this compound before they are synthesized. mdpi.com This predictive power can guide synthetic chemists to target the most promising structures for applications in organic electronics, saving significant time and resources.

Supramolecular Chemistry : The halogen atoms can be exploited to direct the self-assembly of molecules in the solid state through halogen bonding and other intermolecular forces. Collaborations with crystallographers and supramolecular chemists could lead to the design of new crystalline materials with ordered structures, which is highly desirable for achieving high charge mobility in organic semiconductors.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., absence of protons on the halogenated carbons).

- Mass Spectrometry : High-resolution MS validates the molecular ion () and isotopic patterns.

- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (if single crystals are obtainable) .

Q. Advanced Techniques

- SC-XRD (Single-Crystal X-ray Diffraction) : SHELX software refines crystal structures, identifying bond lengths and angles to assess steric effects of substituents .

- HPLC-MS : Detects trace impurities (e.g., di-brominated byproducts) with >99% purity thresholds for pharmaceutical intermediates .

How do structural modifications of this compound impact its biological activity, and what contradictions exist in reported data?

Basic Structure-Activity Relationships (SAR)

Halogenation enhances lipophilicity, improving membrane permeability. Studies on analogous nitrothiophenes show that electron-withdrawing groups (Br, Cl) increase antimicrobial activity by disrupting bacterial electron transport chains .

Q. Advanced Contradictions and Resolution

- Contradiction : Some reports claim potent anti-tumor activity, while others observe negligible effects.

- Resolution : Bioactivity depends on substitution patterns. For example, 3,5-dichloro groups may sterically hinder interactions with target enzymes. Computational docking studies (e.g., AutoDock Vina) can model binding affinities to resolve discrepancies .

What computational strategies are employed to predict the nonlinear optical (NLO) properties of this compound derivatives?

Q. Advanced Methodological Approach

DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to determine polarizability and hyperpolarizability.

NLO Metrics : Calculate (first hyperpolarizability) to assess second-harmonic generation (SHG) potential. Derivatives with electron-donating groups (e.g., -NH) paired with halogens show enhanced due to charge transfer asymmetry .

TD-DFT : Predict UV-Vis spectra to correlate absorption maxima with NLO efficiency .

What are the challenges in scaling up the synthesis of this compound for industrial research?

Q. Advanced Process Chemistry

- Byproduct Formation : Competing bromination at the 4-position occurs at higher concentrations. Flow chemistry systems improve selectivity by maintaining precise stoichiometric control .

- Purification : Traditional chromatography is impractical for large-scale production. Alternatives include distillation under reduced pressure or crystallization from ethanol/water mixtures .

How can researchers resolve contradictions in reported reaction yields for halogen exchange reactions involving this compound?

Q. Methodological Recommendations

- Reproducibility Checks : Verify solvent drying (e.g., molecular sieves for DMF) and reagent purity (NBS decomposition can lower yields).

- In Situ Monitoring : Use -NMR or Raman spectroscopy to track reaction progress and identify intermediates .

- Meta-Analysis : Compare datasets across studies while controlling for variables like catalyst loading (e.g., Pd(PPh) vs. Pd(OAc)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.